molecular formula C8H8BrNO3 B8431204 2-Amino-4-bromo-3-methoxy-benzoic acid

2-Amino-4-bromo-3-methoxy-benzoic acid

Cat. No. B8431204
M. Wt: 246.06 g/mol
InChI Key: PNQXBEIQJQLGQQ-UHFFFAOYSA-N
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Patent
US09102684B2

Procedure details

H2O2 (37%, 7.7 mL, 0.075 mol) in H2O (70 mL) is slowly added to the solution of 6-Bromo-7-methoxy-1H-indole-2,3-dione (8.0 g, 0.0312 mol), NaOH (8.8 g, 0.219 mol) in H2O (200 mL) then stirred at room temperature for 1 hour. After reaction, the mixture is filtered and the solid is dried under vacuum to give the desired product.
Name
Quantity
7.7 mL
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
8.8 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1]O.[Br:3][C:4]1[C:12]([O:13][CH3:14])=[C:11]2[C:7]([C:8](=[O:16])C(=O)[NH:10]2)=[CH:6][CH:5]=1.[OH-].[Na+]>O>[NH2:10][C:11]1[C:12]([O:13][CH3:14])=[C:4]([Br:3])[CH:5]=[CH:6][C:7]=1[C:8]([OH:16])=[O:1] |f:2.3|

Inputs

Step One
Name
Quantity
7.7 mL
Type
reactant
Smiles
OO
Name
Quantity
8 g
Type
reactant
Smiles
BrC1=CC=C2C(C(NC2=C1OC)=O)=O
Name
Quantity
8.8 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
70 mL
Type
solvent
Smiles
O
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
then stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After reaction
FILTRATION
Type
FILTRATION
Details
the mixture is filtered
CUSTOM
Type
CUSTOM
Details
the solid is dried under vacuum

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC1=C(C(=O)O)C=CC(=C1OC)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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